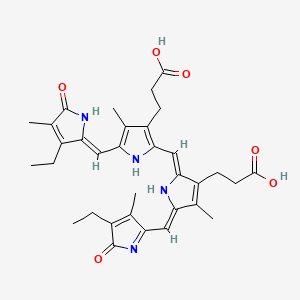

Mesobiliverdin IX

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h13-15,34-35H,7-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41)/b24-13-,27-14-,28-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSWQQWXIGDYEY-NSQVQWHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)CC)C)CCC(=O)O)N2)CCC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C(=NC1=O)/C=C\2/C(=C(/C(=C/C3=C(C(=C(N3)/C=C\4/C(=C(C(=O)N4)C)CC)C)CCC(=O)O)/N2)CCC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493-88-9 | |

| Record name | Mesobiliverdin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Ii. Biosynthesis and Production Methodologies of Mesobiliverdin Ixα

Precursor Compounds and Origin

The direct precursor for the synthesis of Mesobiliverdin IXα is phycocyanobilin. nih.govmdpi.com This bilin is sourced from various photosynthetic organisms where it plays a role in light harvesting.

Phycocyanobilin (PCB) is a blue, light-capturing chromophore found covalently attached to proteins called phycobiliproteins. wikipedia.org These pigment-protein complexes, such as phycocyanin and allophycocyanin, are key components of the light-harvesting antennae, known as phycobilisomes, in cyanobacteria, red algae (Rhodophyta), and cryptophytes (Cryptophyta). nih.govresearchgate.netbiorxiv.org These organisms utilize phycobiliproteins to absorb light in the green-to-orange regions of the spectrum, an area where chlorophylls (B1240455) absorb poorly, and transfer that energy to the photosynthetic reaction centers. wikipedia.orgbiorxiv.org

The production of phycocyanobilin begins with the cultivation of these microorganisms, such as the cyanobacterium Arthrospira platensis (Spirulina). nih.gov The phycocyanin is extracted from the microbial biomass, often through methods like aqueous extraction followed by ammonium (B1175870) sulfate (B86663) precipitation. nih.gov Subsequently, the phycocyanobilin chromophore is chemically cleaved from its apoprotein, typically using methanol (B129727). nih.gov This process yields the direct precursor for this compoundα synthesis. nih.gov

Table 1: Primary Sources of Phycocyanobilin

| Organism Group | Examples | Role of Phycocyanobilin |

|---|---|---|

| Cyanobacteria | Arthrospira platensis (Spirulina) | Chromophore in phycocyanin for light-harvesting in phycobilisomes. nih.govnih.gov |

| Rhodophyta (Red Algae) | Cyanidium caldarium | Chromophore in phycobiliproteins within phycobilisomes. biorxiv.orgoup.com |

| Cryptophyta (Cryptomonads)| Cryptomonas | Chromophore in phycobiliproteins located in the thylakoid lumen. biorxiv.org |

The biosynthesis of all bilins in these organisms originates from the degradation of heme. researchgate.netnih.govnih.gov This crucial first step is catalyzed by the enzyme heme oxygenase (HO), which stereospecifically cleaves the α-methene bridge of the heme macrocycle. researchgate.netoup.comnih.gov This reaction requires oxygen and a reducing agent like ferredoxin, and it produces biliverdin (B22007) IXα, carbon monoxide, and a free iron ion (Fe²⁺). oup.comnih.gov

Biliverdin IXα is the common precursor to all functional bilins in these photosynthetic organisms. researchgate.net To form phycocyanobilin, biliverdin IXα undergoes a four-electron reduction catalyzed by the ferredoxin-dependent enzyme phycocyanobilin:ferredoxin oxidoreductase (PcyA). researchgate.netnih.govnih.govresearchgate.net This enzyme first reduces biliverdin IXα to 18¹,18²-dihydrobiliverdin, which is then further reduced to phycocyanobilin. biorxiv.org This established enzymatic pathway ensures the supply of the necessary phycocyanobilin for assembly into light-harvesting proteins.

Chemical and Enzymatic Synthesis Routes

This compoundα is primarily produced through the chemical modification of its precursor, phycocyanobilin, as it is structurally very similar. mdpi.com

The conversion of phycocyanobilin to this compoundα is an isomerization reaction. The two molecules differ only by the position of a carbon-carbon double bond in their terminal pyrrole (B145914) rings. nih.govmdpi.com

The isomerization of phycocyanobilin to this compoundα can be efficiently achieved using chemical methods that facilitate the migration of the double bond. nih.gov This is often accomplished by treating phycocyanobilin with amphoteric compounds, which can act as both proton donors and acceptors. epo.org The reaction is typically carried out in a suitable solvent system. For example, a mixture of sodium bicarbonate (NaHCO₃) and potassium carbonate (K₂CO₃) has been shown to effectively catalyze the conversion. nih.gov The selection of the solvent is also important, with low-toxicity options like ethanol (B145695) or tert-butanol (B103910) being used due to their solubility characteristics. The progress of the reaction can be monitored spectrophotometrically, as the formation of this compoundα results in a characteristic shift in the absorbance spectrum. nih.gov

Table 2: Chemical Isomerization Methods for this compoundα Synthesis

| Method | Reagents/Catalysts | Solvent System(s) | Key Feature |

|---|---|---|---|

| Amphoteric Compound Catalysis | Sodium bicarbonate (NaHCO₃), Potassium carbonate (K₂CO₃) nih.gov | Ethanol, tert-butanol | Utilizes amphoteric nature of catalysts to facilitate double bond migration. epo.org |

| Solvent-Induced Isomerization | None specified | Methanol nih.gov | Refluxing phycocyanobilin in methanol can induce the isomerization to this compoundα. nih.gov |

The production of this compoundα is scalable due to the efficient cultivation of its microbial source. nih.govusu.edu The process begins with the large-scale cultivation of cyanobacteria, such as Arthrospira platensis, which produce significant quantities of phycocyanin. nih.govusu.edu After harvesting the biomass, the phycocyanin is extracted and the phycocyanobilin precursor is cleaved and purified. nih.gov This purified phycocyanobilin is then subjected to the chemical isomerization reaction to yield this compoundα. nih.gov This multi-step process, combining microbial cultivation with chemical synthesis, allows for the production of large, high-purity quantities of this compoundα, overcoming the limitations that might be associated with direct extraction or total chemical synthesis. nih.govmdpi.com

Conversion of Phycocyanobilin to this compoundα

Purification and Isolation Techniques for Research Grade this compoundα

The production of research-grade this compoundα typically involves a multi-step process starting from a biological source, most commonly the phycobiliprotein phycocyanin, which is abundant in cyanobacteria such as Spirulina platensis or Thermoleptolyngbya sp. O-77. researchgate.netusu.edu The general methodology involves the extraction and cleavage of the phycocyanobilin chromophore, followed by its conversion to and purification of this compoundα. nih.govresearchgate.net

The key stages are outlined below:

Extraction of Phycocyanin: The process begins with the harvesting of cyanobacteria biomass. The cells are lysed, often through physical methods like freeze-thaw cycles, to release their contents. usu.edu Phycocyanin, the blue-colored protein containing the phycocyanobilin chromophore, is then precipitated from the cell supernatant, commonly using ammonium sulfate. usu.edu

Cleavage of Phycocyanobilin (PCB) from Phycocyanin: To liberate the phycocyanobilin chromophore from the apoprotein, the covalent thioether linkage must be cleaved. A standard laboratory method involves boiling the phycocyanin pellet in methanol under reflux for an extended period (e.g., 16 hours). usu.edugoogle.com This cleaves the pigment from the protein.

Purification of Phycocyanobilin: After cleavage, the resulting PCB-containing supernatant is separated from the protein precipitate by centrifugation. The supernatant volume is reduced, and PCB can be further purified by methods such as liquid-liquid extraction (e.g., with chloroform) and precipitation. google.com

Conversion to and Purification of this compoundα: Purified phycocyanobilin is converted to this compoundα. One reported method involves boiling the PCB in ethanol with a mixture of sodium bicarbonate and potassium carbonate. google.com The final purification of this compoundα to achieve research-grade purity relies on chromatographic techniques. researchgate.net This often involves filtration through Celite followed by column chromatography, utilizing stationary phases like hydrophobic resins and silica (B1680970) gel, or purification by High-Pressure Liquid Chromatography (HPLC). researchgate.netgoogle.com The identity and purity of the final product are confirmed using analytical methods such as mass spectrometry and spectroscopic analysis. nih.govresearchgate.net

Interactive Table: Summary of Isolation and Purification Protocol

| Step | Procedure | Purpose | Source(s) |

|---|---|---|---|

| 1. Phycocyanin Extraction | Cell lysis followed by ammonium sulfate precipitation of cyanobacterial extract. | To isolate the phycocyanin protein from other cellular components. | usu.edu |

| 2. Chromophore Cleavage | Refluxing the phycocyanin pellet in methanol. | To break the thioether bond and release the phycocyanobilin (PCB) chromophore. | usu.edugoogle.com |

| 3. Precursor Purification | Centrifugation, solvent evaporation, and liquid-liquid extraction. | To isolate and purify the phycocyanobilin precursor. | google.com |

| 4. Conversion Reaction | Boiling purified PCB in ethanol with sodium/potassium carbonate. | To chemically convert phycocyanobilin into this compoundα. | google.com |

| 5. Final Purification | Column chromatography (hydrophobic, silica gel) and/or HPLC. | To obtain research-grade this compoundα, free of precursors and byproducts. | researchgate.netgoogle.com |

Iii. Advanced Analytical and Spectroscopic Characterization of Mesobiliverdin Ixα

Chromatographic Techniques

Chromatography is an indispensable tool for the separation and purification of Mesobiliverdin IXα from complex mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing this compoundα. nih.gov Reversed-phase HPLC, often utilizing a C18 column, is a common approach for separating biliverdin (B22007) isomers and assessing the purity of this compoundα preparations. nih.govcreative-proteomics.com

In a typical HPLC analysis, a sample of this compoundα is injected into the system and separated on a column like a Symmetry® C18 column. nih.gov The separation is achieved by using a gradient elution with two solvents, often water with an acid modifier like trifluoroacetic acid (Solvent A) and an organic solvent such as methanol (B129727) or acetonitrile (B52724) with the same modifier (Solvent B). nih.govcreative-proteomics.com The gradient program involves a gradual increase in the proportion of the organic solvent, which allows for the differential elution of compounds based on their hydrophobicity.

For instance, a study reported the use of an Alliance HPLC system with a Symmetry® C18 column (4.6 mm × 75 mm). nih.gov The elution gradient involved solvent A (99.9% H2O, 0.1% trifluoroacetic acid) and solvent B (99.9% methanol and 0.1% trifluoroacetic acid). nih.gov This method successfully demonstrated the purity of the this compoundα sample to be greater than 90%. nih.gov Another study detailed the separation of biliverdin isomers using a reverse-phase column (Luna C18; 50 × 2 mm, 5 µm) with a gradient of acetonitrile and formic acid. portlandpress.com

The retention time in HPLC is a characteristic parameter for a given compound under specific conditions. In one analysis, this compoundα had a retention time that was 0.07 minutes longer than that of phycocyanobilin, its precursor. nih.gov

Table 1: HPLC Parameters for this compoundα Analysis

| Parameter | Description |

|---|---|

| Instrument | Alliance HPLC system nih.gov |

| Column | Symmetry® C18, 4.6 mm × 75 mm nih.gov |

| Solvent A | 99.9% H₂O, 0.1% trifluoroacetic acid nih.gov |

| Solvent B | 99.9% methanol, 0.1% trifluoroacetic acid nih.gov |

| Purity Achieved | >90% nih.gov |

Mass Spectrometry Applications

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compoundα and to confirm its elemental composition, providing unequivocal evidence of its identity. creative-proteomics.comportlandpress.comnih.govnih.gov

Time-of-Flight Electrospray Ionization Mass Spectrometry (TOF-ESI MS) is particularly well-suited for the analysis of bile pigments like this compoundα. nih.gov ESI is a soft ionization technique that allows for the transfer of intact molecules into the gas phase as ions, minimizing fragmentation. copernicus.org The time-of-flight analyzer then separates these ions based on their mass-to-charge ratio (m/z) with high resolution and accuracy.

In the analysis of this compoundα, TOF-ESI MS has been used to confirm its molecular mass. A study reported a molecular mass of 587.4 for this compoundα in its free acid form, which is consistent with its chemical formula. nih.govresearchgate.net This technique is not only crucial for initial identification but also for verifying the purity of the sample, as it can detect the presence of contaminants. nih.gov For example, a minor contaminant with a molecular mass of 619.5, presumed to be a phycocyanobilin-methanol adduct, was identified in one preparation. nih.gov

Table 2: TOF-ESI MS Data for this compoundα

| Parameter | Value | Reference |

|---|---|---|

| Molecular Mass (Free Acid) | 587.4 | nih.govresearchgate.net |

| Ionization Technique | Electrospray Ionization (ESI) | nih.gov |

| Mass Analyzer | Time-of-Flight (TOF) | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, including this compoundα. researchgate.netexlibrisgroup.comresearchgate.netcedia.edu.ec It provides information about the chemical environment of individual atoms within the molecule, allowing for the confirmation of its complex tetrapyrrolic structure.

One-dimensional NMR, including proton (¹H-NMR) and carbon-13 (¹³C NMR) spectroscopy, provides fundamental structural information.

¹³C NMR Spectroscopy : Carbon-13 NMR provides information about the carbon skeleton of the molecule. Although detailed ¹³C NMR data for this compoundα is not extensively reported in readily available literature, studies on its dimethyl ester have allowed for the complete assignment of the quaternary pyrrolic carbon signals. researchgate.netrsc.org These studies have also shown that the chemical shifts of the carbon atoms are indicative of the delocalization of electrons across the conjugated system of the tetrapyrrole core. rsc.org

Table 3: Key NMR Data for this compoundα and Related Compounds

| Nucleus | Compound | Key Observations | Reference |

|---|---|---|---|

| ¹H | This compoundα | Absence of =CH-CH₃ signals present in phycocyanobilin. | nih.gov |

| ¹³C | Mesobiliverdin-IXα dimethyl ester | Complete assignment of quaternary pyrrolic carbon signals. | researchgate.netrsc.org |

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in confirming the structural assignments made from 1D NMR.

A COSY experiment maps the correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This information is invaluable for piecing together the molecular structure. In the context of this compoundα, a COSY spectrum would show cross-peaks connecting the protons of the ethyl groups and the propionic acid side chains, confirming their presence and connectivity. nih.gov

A key finding from a 2D NMR COSY analysis of this compoundα was the absence of the characteristic =CH-CH₃ COSY correlations that are observed in its precursor, phycocyanobilin. nih.govresearchgate.net This absence provides definitive evidence for the conversion of the vinyl group in phycocyanobilin to the ethyl group in this compoundα. nih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compoundα |

| Biliverdin IXα |

| Phycocyanobilin |

| Mesobiliverdin-IXα dimethyl ester |

| Trifluoroacetic acid |

| Methanol |

| Acetonitrile |

Methodological Considerations for NMR Resolution in Complex Solvent Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compoundα. However, achieving high-resolution spectra can be challenging, particularly in complex solvent systems. The low resolution of ¹H-NMR spectra observed in solvent mixtures like CDCl₃/CD₃OD is often attributed to the formation of aggregates. researchgate.net These aggregates are promoted by the presence of free propionic acid substituents, leading to small T2 and T1 relaxation values and consequently, broadened signals. researchgate.net

To overcome these challenges, careful consideration of the solvent system is crucial. For instance, in dimethyl sulfoxide (B87167) (DMSO), a solvent capable of disrupting intermolecular hydrogen bonds, a more resolved ¹H-NMR spectrum can be obtained. researchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are invaluable for assigning the intricate proton network of this compoundα. researchgate.net For example, 2D-NMR ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectra have been successfully used to identify and assign the four regioisomers of a related biliverdin derivative. acs.org The purity of samples can also be effectively checked using ¹⁹F NMR for fluorinated analogs. acs.org

Iv. Biochemical Mechanisms and Cellular Interactions of Mesobiliverdin Ixα

Enzymatic Interactions and Reaction Kinetics

The enzymatic processing of Mesobiliverdin IXα is a critical aspect of its biochemical profile, particularly its interaction with biliverdin (B22007) reductase.

This compoundα serves as an effective substrate for biliverdin reductase (BVR), the enzyme responsible for the reduction of biliverdins to bilirubins. Specifically, it is readily reduced by recombinant human NADPH biliverdin reductase A (BVRA). nih.govfrontiersin.org The structural similarities between this compoundα and Biliverdin IXα, such as the presence of bridging propionate (B1217596) groups, permit a comparable interaction with the active site of biliverdin reductase. nih.govmdpi.comnih.govresearchgate.net This is in contrast to its synthetic precursor, phycocyanobilin, which is considered a relatively poor substrate for the enzyme. nih.govfrontiersin.org

Studies comparing the enzymatic kinetics have shown that this compoundα is reduced by human BVRA at rates equivalent to the catalytic conversion of biliverdin IXα to bilirubin (B190676) IXα. nih.govfrontiersin.org This functional similarity allows this compoundα to be used as a model compound for investigating tetrapyrrole metabolism and enzyme kinetics. The binding to biliverdin reductase is considered a central step for the downstream anti-inflammatory effects observed with these molecules. nih.govresearchgate.net

Table 1: Comparative Substrate Efficacy for Human NADPH Biliverdin Reductase

| Substrate | Product | Relative Reaction Rate/Efficacy |

|---|---|---|

| This compoundα | Mesobilirubin (B103590) | Equivalent to Biliverdin IXα nih.govfrontiersin.org |

| Biliverdin IXα | Bilirubin IXα | Standard substrate nih.govfrontiersin.org |

| Phycocyanobilin | Phycocyanorubin | Poor substrate; catalytic conversion was undetectable in some studies nih.govfrontiersin.org |

The enzymatic reduction of this compoundα by NADPH-dependent biliverdin reductase yields the corresponding product, mesobilirubin. nih.govfrontiersin.orgusda.gov This conversion can be monitored spectrophotometrically, as mesobilirubin has a maximum absorbance (λmax) at approximately 440 nm. nih.govfrontiersin.org The formation of mesobilirubin is a key transformation, as this product, like bilirubin, is known to possess significant biological activities.

Molecular Signaling Pathways

This compoundα exerts considerable influence over cellular function by modulating key molecular signaling pathways involved in inflammation and cellular defense.

A significant body of research highlights the ability of this compoundα to modulate inflammatory responses by altering the production of cytokines. Studies involving dietary supplementation with this compoundα-enriched microalgae in animal models have demonstrated a consistent reduction in pro-inflammatory cytokines. For instance, in broilers and weaned piglets, supplementation led to decreased levels of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in plasma and intestinal tissues. mdpi.comfrontiersin.orgresearchgate.netnih.govagriculturejournals.cz In a mouse model of colitis, administration of this compoundα also resulted in lower levels of IL-6 and TNF-α. researchgate.net The mechanism is believed to involve the activation of biliverdin reductase, which in turn signals downstream pathways that suppress the expression of pro-inflammatory genes and promote the production of anti-inflammatory cytokines, such as IL-10. frontiersin.orgresearchgate.netnih.gov

Table 2: Documented Effects of this compoundα on Inflammatory Cytokines

| Study Model | Cytokine | Observed Effect |

|---|---|---|

| Broilers | IL-6 | Decreased level in plasma mdpi.comfrontiersin.orgnih.gov |

| Broilers | IL-1β | Decreased level in plasma researchgate.net |

| Weaning Piglets | IL-6 | Decreased level in intestine researchgate.netagriculturejournals.cz |

| Weaning Piglets | TNF-α | Decreased level in intestine researchgate.netagriculturejournals.cz |

| Weaning Piglets | IFN-γ | Decreased level in small intestine mdpi.com |

| Mice (Colitis Model) | IL-6 | Lowered levels researchgate.net |

| Mice (Colitis Model) | TNF-α | Lowered levels researchgate.net |

The bioactivity of this compoundα is intrinsically linked to the Heme Oxygenase-1 (HO-1) system. In animals, HO-1 catalyzes the degradation of heme into biliverdin IXα, carbon monoxide, and free iron. frontiersin.org Biliverdin IXα is then reduced by biliverdin reductase. The cytoprotective effects of biliverdin and its analogs like this compoundα stem from their interaction with BVR, which acts as a pivotal regulator of downstream pathways related to cell survival and stress responses. nih.gov

Activation of BVR by biliverdins initiates signaling cascades, including the PI3K/Akt pathway, which leads to the suppression of pro-inflammatory gene expression and the production of anti-inflammatory cytokines. nih.govresearchgate.net Furthermore, the Nrf2/HO-1 signaling pathway, a critical regulator of antioxidant responses, is implicated in the protective effects of heme-derived metabolites. Activation of this pathway can lead to reduced inflammation and oxidative stress. researchgate.netresearchgate.net Studies have shown that this compoundα can promote osteogenesis in a manner that mirrors the therapeutic effects of induced HO-1 expression, suggesting a direct interplay with this crucial cytoprotective system. nih.gov

Oxidative Stress Response Mechanisms

This compoundα demonstrates potent antioxidant properties and contributes to cellular defense against oxidative stress. It has been shown to be a powerful antioxidant capable of protecting cells from damage induced by reactive oxygen species (ROS). nih.govfrontiersin.orgnih.gov

Research findings indicate that this compoundα can inhibit lipid peroxidation, a key process in cellular damage caused by oxidative stress. researchgate.net In studies on weaned piglets subjected to an inflammatory challenge, dietary supplementation with this compoundα-enriched microalgae was found to reduce lipid peroxidation markers and enhance the activity of the antioxidant enzyme catalase (CAT). agriculturejournals.czagriculturejournals.cz This demonstrates a direct role in bolstering the cell's endogenous antioxidant defense systems. The cytoprotective capabilities of this compoundα against oxidative damage have been observed in various cell types, including pancreatic islets and retinal pigmented epithelial cells. nih.govusda.gov

Table 3: Observed Antioxidant and Oxidative Stress Response Effects of this compoundα

| Effect | Study Model / System | Finding |

|---|---|---|

| Cytoprotection | Rat Pancreatic Islets | Protected against cellular damage by ROS nih.gov |

| Cytoprotection | Retinal Pigmented Epithelial Cells | Protected against cellular oxidative damage usda.gov |

| Lipid Peroxidation | Weaning Piglets | Reduced lipid peroxidation marker (TBARS value) in duodenum and ileum researchgate.net |

| Antioxidant Enzyme Activity | Weaning Piglets (LPS challenge) | Increased serum Catalase (CAT) activity agriculturejournals.czagriculturejournals.cz |

| ROS Scavenging | General | Described as a powerful antioxidant capable of quenching ROS frontiersin.orgnih.gov |

Radical Scavenging Capabilities in Biological Systems

This compoundα, a structural analog of biliverdin IXα, demonstrates significant antioxidant properties, primarily through its capacity to scavenge harmful reactive oxygen species (ROS). mdpi.com This activity is intrinsically linked to its relationship with the enzyme biliverdin reductase (BVR) and its subsequent conversion to mesobilirubin. usda.gov Both biliverdin and its reduced form, bilirubin, are recognized as potent antioxidants that protect against cellular oxidative damage by quenching ROS. mdpi.comusu.edufrontiersin.org this compoundα shares these cytoprotective capabilities due to structural similarities with biliverdin IXα, including crucial bridging propionate groups that facilitate interaction with biliverdin reductase. nih.govresearchgate.net

The primary mechanism of its antioxidant action involves a cycle where this compoundα is reduced by NADPH/NADH biliverdin reductase A (BVRA) to form mesobilirubin. mdpi.comusda.gov This reduction process is critical, as the resulting mesobilirubin, much like bilirubin IXα, is a highly effective radical scavenger. nih.govahajournals.org Bilirubin IXα is particularly adept at quenching the propagation of peroxyl radicals, thereby preventing lipid peroxidation and other forms of oxidative damage. usu.eduahajournals.org this compoundα leverages this pathway, serving as a substrate for BVRA to generate the potent antioxidant, mesobilirubin. usda.govfrontiersin.org

Furthermore, the interaction between this compoundα and BVRA has broader implications for cellular antioxidant defenses. The binding and reduction of biliverdins by BVRA can initiate cell signaling cascades that lead to anti-inflammatory effects, including the suppression of ROS production. usda.gov Research has shown that this compoundα stimulates the autophosphorylation of serine residues on human BVRA, a process known to activate antioxidant and anti-inflammatory pathways. usda.gov This dual action—direct scavenging by its reduced form and the activation of cellular antioxidant signaling pathways—underpins the radical scavenging capabilities of this compoundα in biological systems. mdpi.comusda.gov In vitro studies have confirmed its ability to inhibit lipid peroxidation, a key process driven by radical chain reactions. researchgate.netresearchgate.net

Protection Against Cellular Damage Mediated by Reactive Oxygen Species

The capacity of this compoundα to counteract reactive oxygen species translates into a tangible protective effect against cellular damage. This cytoprotection has been observed across various experimental models, highlighting its potential to preserve cell viability and function under conditions of oxidative stress. usda.govresearchgate.net

A notable example is its effect on retinal pigment epithelial (RPE) cells, which are highly susceptible to oxidative damage. In studies using ARPE-19 cells, a human RPE cell line, this compoundα demonstrated dose-dependent cytoprotection against oxidative damage induced by hydrogen peroxide. usda.gov Furthermore, it was shown to protect these cells from lipid peroxidation when challenged with menadione. usda.gov These findings suggest that this compoundα can help shield retinal cells from the degenerative effects of oxidative stress. usda.gov

The protective effects of this compoundα are also prominently demonstrated in the context of pancreatic islets. Oxidative stress is a major factor in the degradation of pancreatic islets following their isolation for transplantation. nih.gov Research has shown that infusing rat pancreata with this compoundα significantly enhances the yield and viability of isolated islets compared to untreated controls. nih.gov In one study, infusion with just 1 μM of this compoundα resulted in an 86.7% increase in islet equivalents per gram of pancreas tissue over the control group. nih.govresearchgate.net This level of protection surpassed that provided by biliverdin IXα at even higher concentrations. nih.gov When these this compoundα-treated islets were transplanted into diabetic rats, a significantly higher percentage of recipients showed recovery of glucose homeostasis, indicating improved islet function and survival post-transplantation.

| Treatment Group | Concentration | Islet Yield Increase Over Control (%) | Functional Recovery in Diabetic Recipients (%) |

|---|---|---|---|

| Control | N/A | 0% | 22.2% |

| This compoundα | 1 μM | 86.7% | 55.6% |

| Biliverdin IXα-HCl | 10 μM | 35.5% | Not Reported |

| Biliverdin IXα-HCl | 100 μM | Not Reported | Not Reported |

Data sourced from studies on rat pancreatic islets. nih.gov

Additionally, studies in animal models have shown that dietary supplementation with this compoundα-enriched microalgae can reduce markers of oxidative stress. In weaning piglets, this supplementation lowered the lipid peroxidation marker (TBARS value) in the duodenum and ileum, tissues vulnerable to stress-induced damage. nih.gov In piglets challenged with lipopolysaccharide (LPS) to induce enteritis, the this compoundα-enriched feed improved antioxidant capacity by significantly increasing the activity of the antioxidant enzyme catalase. agriculturejournals.czagriculturejournals.cz This demonstrates that this compoundα not only directly scavenges radicals but also bolsters the endogenous antioxidant defense systems of the cell.

| Model | Treatment | Key Finding | Tissue |

|---|---|---|---|

| Weaning Piglets | MBV IXα-enriched microalgae | Reduced lipid peroxidation (TBARS) | Duodenum, Ileum |

| LPS-Challenged Piglets | MBV IXα-enriched microalgae | Increased catalase (CAT) activity | Serum |

Data sourced from studies on weaning piglets. nih.govagriculturejournals.czagriculturejournals.cz

V. Preclinical Research Applications and in Vivo Studies of Mesobiliverdin Ixα

Organ and Tissue Preservation Studies

The cytoprotective properties of Mesobiliverdin IXα have been investigated in the context of organ and tissue preservation, with a significant focus on enhancing the viability of pancreatic islets for transplantation.

Enhancement of Pancreatic Islet Yield and Function in Animal Models for Transplantation Research

Preclinical studies in rat models have demonstrated the potential of this compoundα to significantly improve the yield of pancreatic islets, a critical factor in the success of islet allotransplantation for diabetic recipients. nih.govnih.gov Infusion of excised Lewis rat pancreata with this compoundα has been shown to increase the number of viable islet equivalents (IEQs) obtained per gram of pancreatic tissue. nih.gov

One study found that infusion with 1 μM this compoundα resulted in an average 86.7% increase in IEQs per gram compared to non-treated controls. nih.gov This enhancement of islet yield is of considerable clinical interest, as it could potentially reduce the number of donor organs required to achieve insulin (B600854) independence in transplant recipients. nih.gov In the same study, the protective effects of this compoundα on islet degradation after pancreatectomy surpassed those of biliverdin (B22007) IXα. nih.gov

Table 1: Effect of this compoundα on Pancreatic Islet Yield in Lewis Rats

| Treatment Group | Concentration | Average Increase in IEQ/g (%) |

|---|---|---|

| This compoundα | 1 μM | 86.7% |

| This compoundα | 1-100 μM | 54-86.7% |

| Biliverdin IXα-HCl | 10 μM | 35.5% |

| Biliverdin IXα-HCl (recombinant) | 100 μM | 36.5% |

Data sourced from a study on excised Lewis rat pancreata. nih.gov

Analysis of Islet Viability and Insulin Secretion in Preclinical Models

Beyond increasing the yield, this compoundα has been shown to preserve the viability and function of the isolated islets. Islets isolated from pancreata infused with this compoundα demonstrated a high degree of viability, as determined by dithizone (B143531) staining, which stains viable islets red. nih.govnih.govresearchgate.net

When these islets were transplanted into the livers of streptozotocin-induced diabetic rats, a significant percentage of the recipients showed improved glycemic control. nih.govnih.gov Specifically, 55.6% of the rats that received islets treated with this compoundα exhibited lowered non-fasting blood glucose levels, compared to only 22.2% of the control group. nih.govnih.gov

Furthermore, intravenous glucose tolerance tests conducted 56 days post-transplantation revealed improved islet function in the this compoundα group. nih.govnih.gov These recipients had lower fasting blood glucose levels and showed responses indicative of recovered insulin-dependent function. nih.govnih.gov

Gut Health and Microbiota Modulation Research

This compoundα, particularly when delivered as an enriched microalgae feed supplement, has been the subject of research into its effects on gut health and the intestinal microbiome in various animal models. frontiersin.orgnih.govnih.gov

Effects on Intestinal Morphology and Barrier Function in Animal Models (e.g., Broilers, Piglets, Rabbits)

Studies in broilers have shown that dietary supplementation with this compoundα-enriched microalgae extracts can positively influence intestinal morphology. frontiersin.orgnih.govnih.gov Histological examinations revealed that these supplements led to increased villi lengths in the duodenum, jejunum, and ileum compared to treatments with antibiotics like amoxicillin. frontiersin.orgnih.gov Longer villi are generally associated with an increased surface area for nutrient absorption, indicating improved gut health.

In weaned piglets challenged with lipopolysaccharide (LPS) to induce enteritis, a diet supplemented with this compoundα-enriched microalgae mitigated diarrhea and improved intestinal morphology, including villus height and crypt depth. agriculturejournals.czagriculturejournals.cz Similarly, studies in New Zealand White rabbits have shown that a diet supplemented with this compoundα-enriched microalgae extract supported body weight gain. researchgate.netupv.esupv.es

Impact on Gut Microbiome Composition and Diversity (e.g., Lactobacillus Abundance)

A key finding in studies on broilers is the positive modulation of the gut microbiota by this compoundα-enriched microalgae. frontiersin.orgnih.govnih.gov These supplements were found to increase the abundance of the bacterial genus Lactobacillus, with a particularly notable increase in Lactobacillus salivarius. frontiersin.orgnih.gov Lactobacillus species are widely considered to be beneficial probiotics. frontiersin.orgnih.gov

In rabbits, feed supplemented with this compoundα-enriched microalgae extract led to changes in the cecal microbiota, including an increased relative abundance of the family Lachnospiraceae and the genus Bacteroides. upv.es

Table 2: Impact of this compoundα-Enriched Microalgae on Gut Microbiota in Broilers

| Treatment Group | Key Microbiota Change |

|---|---|

| MBV-SP1 (low dose) | Increased abundance of Lactobacillus |

| MBV-SP2 (high dose) | Striking increase in Lactobacillus salivarius abundance |

MBV-SP1 and MBV-SP2 refer to low and high doses of this compoundα-enriched spirulina extracts, respectively. frontiersin.orgnih.gov

Investigation of Anti-inflammatory Markers in Gut-Related Animal Studies

The anti-inflammatory properties of this compoundα have been observed in several gut-related animal studies. In broilers, feeding with this compoundα-enriched microalgae extracts led to a greater decrease in the plasma levels of the pro-inflammatory cytokine IL-6 compared to spirulina extracts alone. frontiersin.orgnih.govnih.gov

Similar anti-inflammatory effects were noted in weaned piglets, where supplementation with this compoundα-enriched microalgae reduced pro-inflammatory cytokines in the context of LPS-induced enteritis. agriculturejournals.czagriculturejournals.czagriculturejournals.cz In rabbits, a supplemented diet was associated with lower levels of serum IL-6. researchgate.netupv.esupv.es These findings suggest that this compoundα may help to mitigate gut inflammation. frontiersin.orgnih.govagriculturejournals.czagriculturejournals.czresearchgate.netupv.esupv.esagriculturejournals.cz

Assessment of this compoundα as an Alternative Feed Additive in Livestock Research

In a study on weaning piglets, a diet supplemented with MEM was assessed against a basal diet (control) and a diet containing the antibiotic tylosin. mdpi.comresearchgate.net The research aimed to determine if MEM could be a viable alternative to in-feed antibiotics for promoting intestinal health during the critical post-weaning period. researchgate.net Piglets receiving MEM showed no adverse effects on live weight, average daily gain, or feed efficiency compared to the control group. mdpi.comresearchgate.net Histological examination revealed that supplementation with MEM, especially at a higher concentration (0.5%), significantly increased the ratio of villus height to crypt depth in the jejunum and ileum. researchgate.net Furthermore, MEM supplementation was associated with reduced levels of inflammatory cytokines, including interleukin-6 (IL-6) and tumour necrosis factor-alpha (TNF-α), in the small intestine. researchgate.netresearchgate.net

| Parameter | Control (Basal Diet) | Tylosin (0.05%) | MBV-SP1 (0.1% MEM) | MBV-SP2 (0.5% MEM) |

|---|---|---|---|---|

| Growth Performance | Baseline | No significant difference | No significant difference | |

| Jejunum & Ileum Villus Height to Crypt Depth Ratio | Baseline | Increased (p < 0.05) | Increased | Increased (p < 0.05) |

| Small Intestine Inflammatory Cytokines (IL-6, TNF-α) | Baseline | - | Reduced | Reduced |

| Duodenum & Ileum Lipid Peroxidation (TBARS) | Baseline | Reduced | - | Reduced |

Similar positive outcomes were observed in broiler chickens. frontiersin.org In these studies, broilers were fed diets supplemented with Mesobiliverdin-enriched spirulina (MBV-SP). frontiersin.org Compared to broilers on a control diet or a diet with the antibiotic amoxicillin, those receiving MBV-SP showed improved intestinal morphology. frontiersin.org Specifically, the villi lengths in the duodenum, jejunum, and ileum were increased. frontiersin.org The supplementation also led to a decrease in the plasma levels of pro-inflammatory cytokines like IL-6 and IL-1β. frontiersin.orgresearchgate.net

Research in rabbits has also supported the potential of MEM as a beneficial feed supplement. researchgate.netresearchgate.net Studies were conducted using an antibiotic-free diet supplemented with a MEM extract for 4- to 6-week-old rabbits. researchgate.netresearchgate.net The rabbits receiving the supplemented feed exhibited good body weight gains and had lower serum levels of the cytokine IL-6 compared to the control group. researchgate.netresearchgate.netresearchgate.net

Comparative Efficacy Studies with Biliverdin IXα in Biological Models

Comparative studies have been conducted to evaluate the efficacy of this compoundα relative to its close structural analog, Biliverdin IXα. mdpi.comfrontiersin.org While both molecules are substrates for the enzyme biliverdin reductase A (BVRA), suggesting they can engage similar anti-inflammatory and cytoprotective pathways, research indicates differences in their therapeutic potential in certain models. mdpi.comnih.govdntb.gov.uaresearchgate.net

A key study compared their effectiveness in improving the yield and function of pancreatic islets for allograft transplantation, a procedure relevant to treating type 1 diabetes. frontiersin.orgnih.govfrontiersin.org In this model, excised rat pancreata were infused with solutions containing either this compoundα or Biliverdin IXα. frontiersin.orgnih.gov The results showed that this compoundα was significantly more effective at protecting and preserving the islets. frontiersin.orgfrontiersin.org Infusion with this compoundα increased the yield of viable islet equivalents (IEQs) by as much as 86.7% over non-treated controls. nih.gov In contrast, the maximum increase in yield achieved with Biliverdin IXα was 35.5%. mdpi.comnih.gov

Furthermore, islets harvested from pancreata treated with this compoundα demonstrated improved function after transplantation into diabetic rat recipients. frontiersin.orgnih.gov A higher percentage of these rats (55.6%) showed a reversal of diabetes symptoms compared to those receiving islets from untreated pancreata. frontiersin.org The superior performance of this compoundα in this context may be due to subtle variations in its anti-inflammatory mechanisms or potentially higher purity compared to the commercially produced Biliverdin IXα used in the study. frontiersin.orgfrontiersin.org

| Compound | Concentration | Increase in Islet Equivalents (IEQ/g) Over Control |

|---|---|---|

| This compoundα | 1 μM | 86.7% |

| 1-100 μM Range | 54% - 86.7% | |

| Biliverdin IXα | 10 μM | 35.5% |

| 100 μM | 36.5% |

Concentration-Dependent Effects and Activity Profiles in In Vitro and In Vivo Experimental Systems

The biological activities of this compoundα have been shown to be concentration-dependent in both in vitro (cell culture) and in vivo (animal) models.

In vitro studies using human retinal pigmented epithelial (ARPE-19) cells demonstrated a dose-dependent cytoprotective effect against oxidative stress. usda.gov When these cells were exposed to an oxidizing agent, this compoundα at concentrations between 5 and 100 μM provided protection against cellular damage. usda.gov In another experiment with the same cell line, this compoundα at 1 and 2 μM suppressed chemically-induced cell cycle arrest in a dose-dependent manner, with the 2 μM concentration being approximately 2.5 times more effective than the 1 μM concentration. usda.gov

The in vivo study on pancreatic islet transplantation also highlighted a distinct concentration-response profile. mdpi.comnih.gov The peak efficacy for increasing islet yield was observed at a low concentration of 1 μM this compoundα. mdpi.comnih.gov Interestingly, higher concentrations resulted in a reduced protective effect, suggesting a narrow therapeutic window or potential cytotoxicity at elevated levels in this specific biological system. mdpi.com

In livestock feed additive studies, higher concentrations of MEM generally correlated with more pronounced beneficial effects. In the research on weaned piglets, the diet with 0.5% MEM (MBV-SP2) was noted to be particularly effective in improving gut morphology and reducing markers of inflammation and lipid peroxidation compared to the 0.1% MEM diet (MBV-SP1). researchgate.netresearchgate.net Similarly, in broiler studies, the higher dose of MBV-enriched spirulina was more effective at increasing intestinal villi length and decreasing plasma levels of inflammatory cytokines. frontiersin.org

| Experimental System | Concentration Range | Observed Effect |

|---|---|---|

| ARPE-19 Cells (in vitro) | 5 - 100 μM | Dose-dependent cytoprotection against oxidative damage. usda.gov |

| ARPE-19 Cells (in vitro) | 1 - 2 μM | Dose-dependent suppression of induced cell cycle arrest. usda.gov |

| Rat Pancreatic Islets (in vivo) | 1 μM | Peak increase (86.7%) in islet yield. mdpi.comnih.gov |

| > 1 μM | Decreased islet survival yield compared to the 1 μM peak. mdpi.com | |

| Weaned Piglets (in vivo feed) | 0.1% vs 0.5% MEM | Higher concentration (0.5%) showed greater improvement in gut health markers. researchgate.netresearchgate.net |

| Broilers (in vivo feed) | Low vs High Dose | Higher concentration was particularly effective in improving gut morphology and reducing inflammation. frontiersin.org |

Vi. Theoretical and Computational Investigations of Mesobiliverdin Ixα

Molecular Orbital (MO) Calculations for Electronic Structure Analysis

Molecular orbital (MO) theory is fundamental to understanding the electronic behavior of Mesobiliverdin IXα. Calculations focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are key to its chemical reactivity and electronic transitions.

The electronic transition corresponding to the long-wavelength absorption band in biliverdin-type molecules is primarily a HOMO to LUMO transition. rsc.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates that less energy is required to excite the molecule, often resulting in a red-shift (a shift to longer wavelengths) in the absorption spectrum. rsc.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a principal method for investigating the properties of bilatrienes due to its balance of computational cost and accuracy. rsc.orgnih.gov It is employed to analyze the molecule's preferred shapes, predict how it interacts with light, and understand how changes in its environment, like pH, affect its properties.

Conformational Analysis and Energetics

This compoundα, like other open-chain tetrapyrroles, is highly flexible and can adopt various three-dimensional shapes or conformations. The most stable conformations are typically helical, resembling the structure of a porphyrin ring that has been opened. nih.gov Computational studies, often using DFT with functionals like B3LYP, are performed to identify these stable conformers and calculate their relative energies. rsc.orgnih.gov

The two primary helical forms are described as P (right-handed) and M (left-handed) helices. The equilibrium between these M and P conformers can be influenced by factors such as chiral substituents or the solvent environment. rsc.org For derivatives of Mesobiliverdin-XIIIα, DFT calculations have been used to quantify the energy balance between P and M helicity, showing how modifying the propionic acid side chains can shift this equilibrium. rsc.org For example, in one study, the M-conformers were predicted to be dominant in a neutral cyclic diester derivative of mesobiliverdin, but upon deprotonation, the P-conformers became the more stable form. rsc.org These conformational shifts are critical as they directly impact the molecule's chiroptical properties. rsc.org

Prediction of Spectroscopic Properties (e.g., UV-Vis, CD)

Time-dependent DFT (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption (UV-Vis) and electronic circular dichroism (ECD) spectra of molecules. rsc.orgfaccts.de This method calculates the energies of electronic excited states and the probabilities of transitions to these states, which correspond to the peaks observed in experimental spectra. faccts.de

For biliverdin (B22007) derivatives, TD-DFT calculations, often using functionals like CAM-B3LYP with a triple-zeta basis set (TZVP), have successfully predicted experimental UV-Vis and ECD spectra. rsc.org Calculations can reproduce the sign and approximate position of the key spectral bands, linking them to specific electronic transitions, such as the HOMO→LUMO transition for the long-wavelength band. rsc.org These calculations are crucial for interpreting experimental data, for instance, by confirming that changes in ECD spectra upon protonation are due to shifts in the conformational equilibrium or changes in the electronic structure. rsc.org The accuracy of TD-DFT allows researchers to assign specific spectral features to distinct molecular conformations (P vs. M helicity) or protonation states. rsc.orgnih.gov

Investigation of Protonation States and their Spectroscopic Signatures

The nitrogen atoms within the pyrrole (B145914) and lactam rings of this compoundα can be protonated or deprotonated depending on the pH of the environment. rsc.org These changes in protonation state significantly alter the molecule's electronic structure and, consequently, its spectroscopic properties. researchgate.net

DFT and TD-DFT calculations are instrumental in modeling these effects. rsc.org Studies on related verdins show that protonation can favor a more open or planar conformation and often leads to a red-shift in the UV-Vis spectrum. rsc.org This red shift is attributed to a narrowing of the HOMO-LUMO gap upon protonation. rsc.org For example, TD-DFT calculations on a mesobiliverdin derivative correctly predicted that protonation would cause a red shift in the absorption spectrum and an inversion in the sign of the ECD bands, a finding that matched experimental observations in acidic methanol (B129727). rsc.org Similarly, calculations can model deprotonation, which also induces significant spectroscopic changes. By comparing the calculated spectra of neutral, protonated, and deprotonated forms with experimental data, researchers can gain a precise understanding of how pH modulates the molecule's structure and function. rsc.org

Structure-Activity Relationship Modeling

Structure-activity relationship (SAR) modeling aims to correlate a molecule's structural or physicochemical properties with its biological activity. For this compoundα, this involves understanding how its specific features—such as its helical conformation, the nature of its side chains, and its electronic properties—contribute to its functions, for instance, as a substrate for biliverdin reductase. researchgate.net

While specific quantitative structure-activity relationship (QSAR) studies focused solely on this compoundα are not widely reported, broader computational studies on biliverdin reductase substrates provide relevant insights. nih.gov Molecular docking and molecular dynamics (MD) simulations are used to model the interaction between biliverdin analogues and the enzyme's active site. nih.gov These models show that a helical, porphyrin-like conformation is crucial for binding. nih.gov The propionic acid side chains are also vital for proper orientation and interaction within the binding pocket. researchgate.net this compoundα and Biliverdin IXα share these key structural features, which allows for similar interactions with biliverdin reductase. researchgate.net Computational models can help explain why certain isomers or analogues are better substrates than others, often attributing differences in activity to steric hindrance or altered binding modes caused by changes in side-chain positions. nih.govacs.org

Intermolecular Interactions and Aggregation Behavior Modeling

This compoundα, particularly with its free propionic acid groups, has a tendency to self-associate and form aggregates in solution. researchgate.net Understanding these intermolecular interactions is important, as aggregation can affect solubility, transport, and biological activity.

Computational modeling, including semiempirical methods and DFT, can be used to investigate the forces driving this aggregation, such as hydrogen bonding and π-π stacking. royalsocietypublishing.orgresearchgate.net NMR studies on Mesobiliverdin XIIIα have suggested that aggregate formation is promoted by the propionic acid substituents, leading to low-resolution spectra in certain solvents. researchgate.net DFT calculations have been employed to study the dimerization of related biliverdin derivatives, particularly in the presence of metal ions which can act as bridges. rsc.org These studies model the formation of dimers and other oligomers, calculating their structures and stabilization energies. For instance, DFT calculations have supported experimental evidence that metal cations can promote the self-association of verdin (B1173406) molecules into dimers, and these models can help elucidate the specific structures of these complexes. rsc.org

Q & A

Q. How can Mesobiliverdin IXα be quantified in solution using spectrophotometric methods?

To determine the concentration of this compoundα, measure absorbance at its λmax (visible range, e.g., 660–708 nm depending on solvent) using a calibrated spectrophotometer. Calculate concentration via the Beer-Lambert law (), where (molar absorptivity) values are solvent-dependent (e.g., = 347–406 × 10³ L·mol⁻¹·cm⁻¹ in CHCl₃ or MeOH/HCl) . Validate measurements with standard curves and account for solvent-specific interference by comparing ratios .

Q. What spectroscopic techniques are critical for characterizing this compoundα?

Key techniques include:

- UV-Vis spectroscopy : Identifies λmax in visible and near-UV ranges (e.g., 600–708 nm) to confirm chromophore activity .

- Mass spectrometry (MS) : Determines molecular weight and fragmentation patterns (e.g., m/z values) to distinguish this compoundα from isomers like Mesobiliverdin IIIα or XIIIα .

- Chromatography : Use HPLC or TLC with standardized solvents (e.g., CHCl₃/MeOH) to assess purity and isolate compounds .

Q. How can researchers ensure reproducibility in this compoundα spectral data?

Standardize experimental conditions:

- Use solvents listed in published protocols (e.g., CHCl₃ for radical species, MeOH/HCl for cationic forms) .

- Control temperature and oxygen levels, as oxidative states influence absorption profiles .

- Cross-reference data with established values and ratios from peer-reviewed studies .

Advanced Research Questions

Q. How should an in vivo study be designed to evaluate this compoundα’s anti-inflammatory effects?

- Model selection : Use DSS-induced colitis in mice (as in ) or broiler gut health models to assess intestinal inflammation.

- Dosage optimization : Test low (5 μM) and high (20 μM) doses, administered orally or via feed, to establish dose-response relationships .

- Outcome measures : Include colon length/weight ratios, histopathology (villous structure), and inflammatory markers (e.g., IL-6, MPO activity) .

- Controls : Use DSS-only and untreated groups, and compare with standard treatments (e.g., ampicillin in broilers) .

Q. How can contradictions in reported bioactivity of this compoundα be resolved?

Address variability by:

- Standardizing assays : Use identical solvents (e.g., MeOH/1% HCl vs. CHCl₃) and oxygen levels, as these affect antioxidant capacity .

- Model specificity : Compare outcomes across species (e.g., mice vs. broilers) and tissue types to identify context-dependent effects .

- Mechanistic studies : Employ RNA sequencing or proteomics to elucidate pathways (e.g., Nrf2/Keap1 for antioxidant responses) beyond phenotypic observations .

Q. What in vitro assays are suitable for studying this compoundα’s antioxidant mechanisms?

- Radical scavenging assays : Quantify peroxyl radical neutralization using oxygen-sensitive probes under physiologically relevant O₂ levels (2–20%) .

- Lipid peroxidation assays : Compare this compoundα’s efficacy to α-tocopherol in liposomal systems .

- Cellular models : Use oxidative stress-induced cell lines (e.g., Caco-2 for gut epithelium) with ROS detection dyes (e.g., DCFH-DA) .

Q. How can researchers optimize experimental controls in this compoundα studies?

- Negative controls : Include solvent-only groups to rule out vehicle effects .

- Positive controls : Use known antioxidants (e.g., bilirubin) or anti-inflammatory agents (e.g., dexamethasone) to benchmark activity .

- Biological replicates : Perform ≥3 independent experiments with statistical power analysis to account for intersubject variability .

Methodological Considerations for Data Analysis

Q. How should conflicting spectral data (e.g., λmax shifts) be interpreted?

Analyze discrepancies by:

- Solvent effects : Compare absorption maxima in CHCl₃ (non-polar) vs. MeOH/HCl (polar), which alter chromophore conformation .

- Redox state : Test if oxidation/reduction (e.g., using ascorbate) shifts λmax, as seen in biliverdin derivatives .

- Instrument calibration : Verify spectrophotometer accuracy with certified standards (e.g., holmium oxide filters) .

Q. What statistical approaches are appropriate for microbiota analysis in this compoundα studies?

- Alpha diversity : Use Shannon or Simpson indices to assess microbial richness in fecal samples .

- Beta diversity : Perform PERMANOVA on Bray-Curtis dissimilarity matrices to compare treatment groups .

- Differential abundance : Apply DESeq2 or LEfSe to identify taxa (e.g., Lactobacillus) enriched in MBV-treated groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.